molecular formula C13H15N3O5S B7456358 1-(2-ethoxy-5-methylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole

1-(2-ethoxy-5-methylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole

Cat. No.: B7456358
M. Wt: 325.34 g/mol
InChI Key: HRERQZRRMVQBSD-UHFFFAOYSA-N
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Description

1-(2-Ethoxy-5-methylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole is a complex organic compound with a unique structure that combines an imidazole ring with ethoxy, methyl, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-ethoxy-5-methylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Nitration: Introduction of the nitro group into the imidazole ring.

    Sulfonylation: Attachment of the benzenesulfonyl group to the imidazole ring.

    Ethoxylation: Introduction of the ethoxy group to the benzene ring.

    Methylation: Addition of the methyl group to the benzene ring.

Each of these steps requires specific reagents and conditions, such as strong acids for nitration, sulfonyl chlorides for sulfonylation, and alkyl halides for ethoxylation and methylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethoxy-5-methylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ethoxy and methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative of the compound.

Scientific Research Applications

1-(2-Ethoxy-5-methylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-ethoxy-5-methylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with proteins. These interactions can modulate biological pathways and lead to various effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Ethoxy-5-methylbenzenesulfonyl)-1H-1,2,4-triazole
  • 1,4-Bis(2-ethoxy-5-methylbenzenesulfonyl)piperazine

Uniqueness

1-(2-Ethoxy-5-methylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

1-(2-ethoxy-5-methylphenyl)sulfonyl-2-methyl-5-nitroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O5S/c1-4-21-11-6-5-9(2)7-12(11)22(19,20)15-10(3)14-8-13(15)16(17)18/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRERQZRRMVQBSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C)S(=O)(=O)N2C(=NC=C2[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O5S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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